2-Isobutyl-4-methylpyrimidine
Description
Properties
CAS No. |
188708-03-4 |
|---|---|
Molecular Formula |
C9H14N2 |
Molecular Weight |
150.225 |
IUPAC Name |
4-methyl-2-(2-methylpropyl)pyrimidine |
InChI |
InChI=1S/C9H14N2/c1-7(2)6-9-10-5-4-8(3)11-9/h4-5,7H,6H2,1-3H3 |
InChI Key |
ANYPZJRBAIUMHC-UHFFFAOYSA-N |
SMILES |
CC1=NC(=NC=C1)CC(C)C |
Synonyms |
Pyrimidine, 4-methyl-2-(2-methylpropyl)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Due to the lack of direct evidence for 2-Isobutyl-4-methylpyrimidine, comparisons are drawn to structurally related pyrimidine derivatives, such as 2-Amino-4-methylpyrimidine (CAS 108-52-1, discussed in ). Key differences arise from functional group substitutions:
Table 1: Structural and Functional Comparison
Key Findings:
Functional Group Impact: The amino group in 2-Amino-4-methylpyrimidine enhances hydrogen-bonding capacity, making it suitable for drug synthesis (e.g., antimalarials or antivirals) .
Market and Consumption: provides detailed time-series data (1997–2046) for 2-Amino-4-methylpyrimidine, highlighting its steady demand in pharmaceuticals and agrochemicals . No equivalent data exists for this compound, suggesting it may be a niche or experimental compound.
Synthetic Accessibility: Amino-substituted pyrimidines like 2-Amino-4-methylpyrimidine are often synthesized via cyclization of thioureas or amidines. Isobutyl-substituted analogs likely require more complex alkylation strategies, increasing production costs and limiting commercial adoption.
Q & A
Q. How can researchers differentiate between artifacts and genuine intermediates in mechanistic studies?
- Answer : Use isotopic labeling (e.g., ¹³C or ²H) to trace reaction pathways. Quench reactions at timed intervals and analyze intermediates via LC-MS. Compare with control experiments lacking key reagents. For example, studies on pyrimidine sulfanyl derivatives employed trapping agents to isolate transient species .
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